molecular formula C11H12N2 B2608967 1-cyclobutyl-1H-1,3-benzodiazole CAS No. 2012954-30-0

1-cyclobutyl-1H-1,3-benzodiazole

Cat. No.: B2608967
CAS No.: 2012954-30-0
M. Wt: 172.231
InChI Key: WYADRUMVXSIRHW-UHFFFAOYSA-N
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Description

1-cyclobutyl-1H-1,3-benzodiazole is a heterocyclic aromatic compound that features a benzene ring fused to an imidazole ring, with a cyclobutyl group attached to the nitrogen atom at position 1. This compound belongs to the broader class of benzimidazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclobutyl-1H-1,3-benzodiazole typically involves the condensation of 1,2-phenylenediamine with cyclobutanone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to yield the desired benzimidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-cyclobutyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted benzimidazole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1-cyclobutyl-1H-1,3-benzodiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-cyclobutyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as tyrosine kinases, by binding to their active sites and blocking their activity. This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclobutyl-1H-1,3-benzodiazole is unique due to the presence of the cyclobutyl group, which can impart distinct steric and electronic properties.

Properties

IUPAC Name

1-cyclobutylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-2-7-11-10(6-1)12-8-13(11)9-4-3-5-9/h1-2,6-9H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYADRUMVXSIRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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